REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1CC#N.[OH-:13].[K+].[CH2:15]([OH:18])[CH2:16]O>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH2:16][C:15]([OH:18])=[O:13] |f:1.2|
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Name
|
|
Quantity
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325 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)OC)CC#N
|
Name
|
|
Quantity
|
171 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
690 mL
|
Type
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reactant
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)OC)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 331 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |